

Technical Guide: Methyl 2-(azetidin-3-yl)acetate

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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **Methyl 2-(azetidin-3-yl)acetate**, a heterocyclic compound of interest in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key structural motif in a variety of biologically active molecules. Its presence can influence physicochemical properties such as solubility and basicity, and it can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. This document details the chemical identity, synthesis, and known biological context of **Methyl 2-(azetidin-3-yl)acetate**, presenting available data in a structured format to support further research and development.

Chemical Identity and Properties

The fundamental chemical identifiers and computed properties for **Methyl 2-(azetidin-3-yl)acetate** are summarized below. This data is essential for the characterization and handling of the compound in a laboratory setting.

Identifier	Value	Source
IUPAC Name	methyl 2-(azetidin-3-yl)acetate	PubChem[1]
SMILES String	<chem>COC(=O)CC1CNC1</chem>	PubChem[1]
CAS Number	890849-61-3	PubChem[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	129.16 g/mol	PubChem[1]
XLogP3	-0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-(azetidin-3-yl)acetate** typically proceeds through a multi-step route involving the formation of a protected azetidine intermediate, followed by deprotection. A common strategy employs the N-Boc protected precursor, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate, which is then reduced and deprotected.

Experimental Protocol: Synthesis of N-Boc-protected precursor

A synthetic route to obtain a precursor for **Methyl 2-(azetidin-3-yl)acetate** involves the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.

Step 1: Horner-Wadsworth-Emmons Reaction

- To a solution of methyl 2-(dimethoxyphosphoryl)acetate in a suitable anhydrous solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at a controlled temperature (e.g., 0 °C) to generate the corresponding phosphonate carbanion.

- N-Boc-3-azetidinone is then added to the reaction mixture. The phosphonate carbanion attacks the ketone, leading to the formation of an intermediate which subsequently eliminates to form the desired α,β -unsaturated ester, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.
- The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the pure methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Step 2: Reduction of the Double Bond

The exocyclic double bond of the α,β -unsaturated ester is then reduced to a single bond. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions. Two common protocols are described below.

Protocol 3A: Deprotection using Trifluoroacetic Acid (TFA)

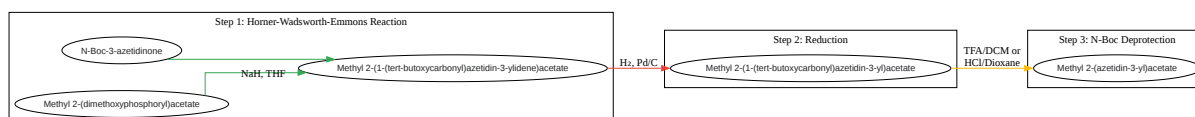
- The N-Boc protected **methyl 2-(azetidin-3-yl)acetate** is dissolved in a suitable solvent, most commonly dichloromethane (DCM).
- Trifluoroacetic acid (TFA) is added to the solution, typically in a 1:1 ratio with the solvent.
- The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent and excess TFA are removed under reduced pressure.

- The residue is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO_3), and the product is extracted with an organic solvent.
- The organic layers are dried and concentrated to yield the final product, which may be further purified if necessary.

Protocol 3B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

- The N-Boc protected compound is dissolved in a minimal amount of a suitable solvent.
- A solution of 4M HCl in 1,4-dioxane is added to the reaction mixture.
- The reaction is stirred at room temperature, typically for 30 minutes to a few hours, while monitoring for the completion of the reaction by TLC.[3]
- After the reaction is complete, the solvent is removed in vacuo to yield the hydrochloride salt of the product.
- If the free amine is desired, a basic work-up can be performed as described in the TFA protocol.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **Methyl 2-(azetidin-3-yl)acetate**.

Biological Activity and Therapeutic Potential

While a comprehensive biological profile for **Methyl 2-(azetidin-3-yl)acetate** is not yet publicly available, the broader class of azetidine and azetidinone derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.

General Activities of Azetidine Derivatives:

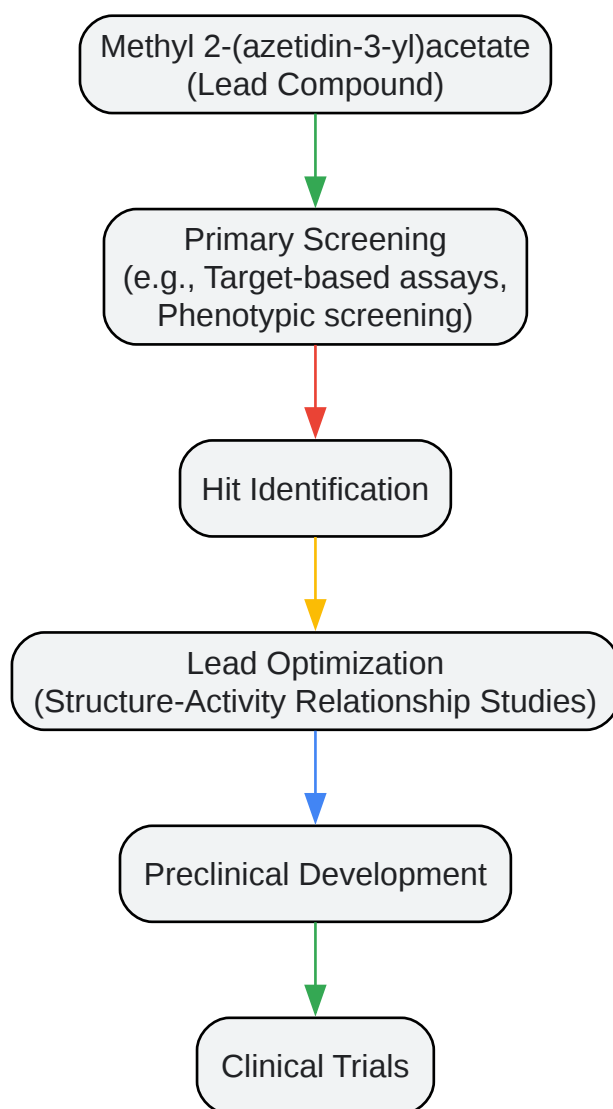
- **Antibacterial and Antifungal Activity:** The azetidin-2-one (β -lactam) ring is a cornerstone of many antibiotic classes, including penicillins and cephalosporins.[4] Novel synthetic azetidinones continue to be explored for their potential to overcome antibiotic resistance.
- **Anticancer Activity:** Various substituted azetidinones have demonstrated cytotoxic effects against different cancer cell lines.[4] The rigid azetidine scaffold can be used to design compounds that interact with specific targets in cancer cells.
- **Neuroprotective and CNS Activity:** Some azetidine derivatives have shown potential as neuroprotective agents. For instance, 3-aryl-3-azetidiny acetic acid methyl ester derivatives have been investigated for their ability to inhibit acetylcholinesterase and protect against neurodegeneration models.
- **Anticonvulsant Activity:** Certain 2-azetidinone derivatives have been screened for anticonvulsant properties and have shown activity in preclinical models.

Quantitative Data:

At present, there is a lack of specific quantitative biological data (e.g., IC_{50} , MIC values) for **Methyl 2-(azetidin-3-yl)acetate** in the public domain. Research into the biological activities of this specific compound is an area ripe for exploration.

Logical Relationship for Drug Discovery

The process from a lead compound like **Methyl 2-(azetidin-3-yl)acetate** to a potential drug candidate follows a logical progression of screening and optimization.



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Caption: Logical workflow for drug discovery and development.

Conclusion

Methyl 2-(azetidin-3-yl)acetate is a structurally interesting compound with potential for further investigation in the field of medicinal chemistry. While its synthesis is achievable through established chemical transformations, its biological activity remains largely uncharacterized. The information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related azetidine derivatives. Further studies are warranted to elucidate the specific biological targets and pharmacological effects of

Methyl 2-(azetidin-3-yl)acetate, which could lead to the development of novel therapeutic agents.

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References

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